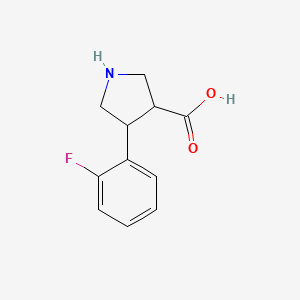

4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid

Overview

Description

“4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the IUPAC name (3R,4S)-1-(tert-butoxycarbonyl)-4-(2-fluorophenyl)-3-pyrrolidinecarboxylic acid . It has a molecular weight of 309.34 . The compound is a white to off-white powder .

Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method has been used to synthesize 5-methylpyrrolidine-3-carboxylic acid with 97% ee in two steps .Molecular Structure Analysis

The InChI code for “4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid” is 1S/C16H20FNO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,11-12H,8-9H2,1-3H3,(H,19,20)/t11-,12+/m1/s1 .Physical And Chemical Properties Analysis

“4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid” is a white to off-white powder . It should be stored at 0-8°C .Scientific Research Applications

Comprehensive Analysis of 4-(2-Fluorophenyl)pyrrolidine-3-carboxylic Acid Applications

The compound 4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative, which is a class of compounds known for their versatility in drug discovery and pharmacological applications. Below is a detailed analysis of the unique applications of this compound in various scientific research fields.

Drug Discovery and Development: Pyrrolidine derivatives are widely used in medicinal chemistry to create compounds for treating human diseases. The pyrrolidine ring, due to its saturated nature and sp3 hybridization, allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of the molecule . The presence of a fluorophenyl group in the compound can enhance its ability to interact with biological targets, potentially leading to the development of novel therapeutics with improved efficacy and selectivity.

Antimicrobial Agents: Research has shown that pyrrolidine derivatives can exhibit significant antimicrobial activity. The structural features of 4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid may be optimized to develop new antimicrobial agents that can combat resistant strains of bacteria and other pathogens .

Anticancer Research: Pyrrolidine scaffolds are found in compounds with anticancer properties. The introduction of fluorine atoms into organic molecules is a common strategy in anticancer drug design, as it can affect the bioavailability and metabolic stability of the compounds. Therefore, the 4-(2-Fluorophenyl) group in this compound could be pivotal in designing new anticancer drugs .

Enzyme Inhibition: Enzyme inhibitors are crucial in treating various diseases by regulating biological pathways. Pyrrolidine derivatives have been identified as potent enzyme inhibitors. The specific structure of 4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid could be exploited to create selective inhibitors for enzymes involved in disease states .

Neuropharmacology: The pyrrolidine ring is a common feature in many neuroactive drugs. The compound could be used to synthesize new molecules targeting neurological pathways, potentially leading to treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .

Anti-inflammatory and Analgesic Applications: Pyrrolidine derivatives have shown anti-inflammatory and analgesic activities. The incorporation of the 4-(2-Fluorophenyl) group into pyrrolidine-3-carboxylic acid could lead to the development of new anti-inflammatory and analgesic drugs with enhanced potency and reduced side effects .

Metabolic Disorders: Compounds with a pyrrolidine structure have been associated with the modulation of metabolic pathways. This compound could be investigated for its potential applications in treating metabolic disorders, such as diabetes and obesity, by influencing the activity of related enzymes or receptors .

Chiral Catalysts: The chirality of pyrrolidine derivatives makes them suitable candidates as chiral catalysts in asymmetric synthesis. The specific stereochemistry of 4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid could be utilized in the synthesis of optically active compounds, which are important in the pharmaceutical industry .

Future Directions

Pyrrolidine derivatives, including “4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid”, continue to be of interest in the field of medicinal chemistry due to their presence in many natural products and pharmacologically important agents . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

Mechanism of Action

Target of Action

Pyrrolidines and fluorophenyl compounds are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . They have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. Generally, these compounds interact with their targets, leading to changes in the function of the target proteins .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. Pyrrolidines and fluorophenyl compounds have been associated with a variety of biochemical pathways due to their broad target profiles .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrrolidines and fluorophenyl compounds can vary widely. Factors such as the compound’s structure, stereochemistry, and functional groups can influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. In general, these compounds can modulate the activity of their target proteins, leading to changes in cellular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .

properties

IUPAC Name |

4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTADGCUSGBFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

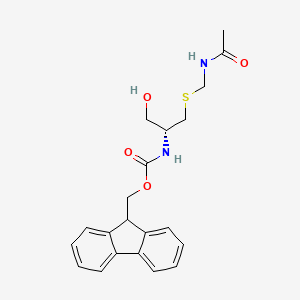

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine](/img/structure/B1439769.png)